molecular formula C14H11ClO3 B299532 2-[(2-Chlorophenoxy)methyl]benzoic acid

2-[(2-Chlorophenoxy)methyl]benzoic acid

Cat. No. B299532
M. Wt: 262.69 g/mol
InChI Key: JCXZPOKVGCJMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenoxy)methyl]benzoic acid, also known as Dichlobenil, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of benzoic acid herbicides and is known for its broad-spectrum activity against a wide range of weeds. In

Scientific Research Applications

Environmental Analysis

A study by Catalina et al. (2000) developed a new approach for analyzing chlorophenoxy acid herbicides in water, highlighting the environmental monitoring and pollutant detection applications of compounds like 2-[(2-Chlorophenoxy)methyl]benzoic acid. The method involved in-situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry, providing a rapid and efficient means to detect such compounds in aquatic environments (Catalina et al., 2000).

Plant Growth Regulation

Research by Pybus et al. (1959) on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 2-[(2-Chlorophenoxy)methyl]benzoic acid, investigated their physiological activity using various plant tests. This study suggests potential applications in regulating plant growth, with specific substitution patterns influencing activity (Pybus et al., 1959).

Detection and Degradation of Pollutants

Research by Sirés et al. (2006) on the degradation of clofibric acid, a compound structurally related to 2-[(2-Chlorophenoxy)methyl]benzoic acid, examined its degradation in water using anodic oxidation. This study indicates the potential of similar compounds in the treatment of water pollutants, showcasing electrochemical methods for efficient pollutant degradation (Sirés et al., 2006).

Chemical Synthesis and Characterization

Research by Vorbrüggen et al. (1990) on cyclizations of benzoic acids, including compounds similar to 2-[(2-Chlorophenoxy)methyl]benzoic acid, demonstrates their utility in chemical synthesis. This study shows their potential in forming various chemical structures, useful in developing new chemical entities and materials (Vorbrüggen et al., 1990).

Biological Imaging and Sensor Development

Nolan et al. (2006) developed fluorescence sensors based on derivatives of benzoic acid, including structures related to 2-[(2-Chlorophenoxy)methyl]benzoic acid. These sensors can detect reactive oxygen species, suggesting applications in biological imaging and diagnostic tools (Nolan et al., 2006).

properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C14H11ClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

JCXZPOKVGCJMCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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